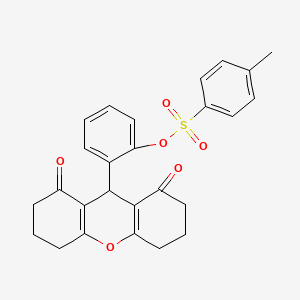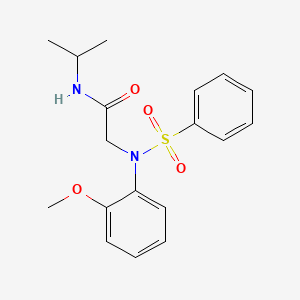![molecular formula C19H21NO2 B4944681 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone](/img/structure/B4944681.png)
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 4-CRPC or 4-MeO-α-PVP. This compound has gained significant attention in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). This compound has also been shown to have an affinity for the serotonin transporter (SERT). Therefore, it has potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in an increase in their activity at the synapses. This increased activity of neurotransmitters is responsible for the observed effects of this compound on the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to produce various biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. It has also been found to produce rewarding effects, which may lead to addiction and abuse.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone in lab experiments include its potent inhibition of DAT, NET, and SERT, which makes it a useful tool for studying the role of these transporters in various neurological disorders. However, the limitations of using this compound in lab experiments include its potential for addiction and abuse, which may limit its use in human studies.
Zukünftige Richtungen
There are various future directions for research on 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and ADHD. Another direction is to study its potential for abuse and addiction and to develop strategies to mitigate these effects. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential for toxicity.
Synthesemethoden
The synthesis of 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone involves the reaction of 4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide, followed by the reaction with 3-phenyl-2-nitropropene. The final product is obtained by reduction of the nitro group with zinc and ammonium chloride.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(13-19(21)15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,18,20H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXUOSENALHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![3-(1,5-dimethyl-4-hexen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![methyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B4944689.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)

